ETHYL 1-(1-BENZYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE
Overview
Description
Ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(1-BENZYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the reaction of m-anisidine with sodium nitrite and hydrochloric acid, followed by the addition of ethyl α-ethylacetoacetate to form the indole intermediate . This intermediate is then coupled with a piperidine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-(1-BENZYL-5-METHOXY-2-METHYL-1H-INDOLE-3-CARBONYL)-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or gene expression.
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole core structure but differs in the functional groups attached.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1R)-1-phenylethyl]acetamide: Another indole derivative with different substituents.
Uniqueness
Ethyl 1-[(1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 1-(1-benzyl-5-methoxy-2-methylindole-3-carbonyl)-4-phenylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4/c1-4-38-31(36)32(25-13-9-6-10-14-25)17-19-33(20-18-32)30(35)29-23(2)34(22-24-11-7-5-8-12-24)28-16-15-26(37-3)21-27(28)29/h5-16,21H,4,17-20,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIGSXCLLWKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(N(C3=C2C=C(C=C3)OC)CC4=CC=CC=C4)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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